3-Chloro-8-nitroquinoline

Vue d'ensemble

Description

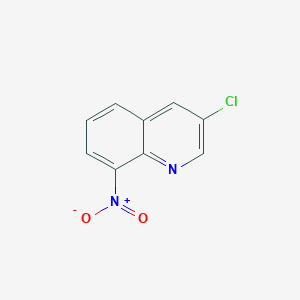

3-Chloro-8-nitroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Chloro-8-nitroquinoline can be synthesized through the chlorination of 8-nitroquinoline. One common method involves the use of sulfuryl chloride in o-dichlorobenzene under reflux conditions . Another method employs N-chlorosuccinimide in acetic acid, which provides a higher yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as yield, cost, and environmental considerations.

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group at position 8 undergoes selective reduction under various conditions to yield amino derivatives, which serve as intermediates for further functionalization.

Key Findings :

- Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group without affecting the chlorine substituent .

- Hydrolysis of the resulting amine (8-amino-3-chloroquinoline) with 70% H₂SO₄ at 220°C yields 3-chloro-8-hydroxyquinoline .

Substitution Reactions

The chlorine atom at position 3 participates in nucleophilic substitution, while the nitro group directs reactivity through electronic effects.

Mechanistic Insight :

- The chlorine atom undergoes nucleophilic aromatic substitution (SₙAr) in polar aprotic solvents, facilitated by the electron-withdrawing nitro group .

Halogenation Reactions

The quinoline ring undergoes electrophilic halogenation at positions activated by the nitro group.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination at position 5 | Br₂ in CH₃CN at 0°C | 3-Chloro-5-bromo-8-nitroquinoline | 37% |

Regioselectivity :

- Bromination occurs preferentially at position 5 (meta to the nitro group) due to electronic directing effects .

Vicarious Nucleophilic Substitution (VNS)

The nitro group enables substitution at adjacent positions via VNS mechanisms.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amination at position 7 | Potassium carbazolide in THF, reflux | 7-Carbazol-9-yl-3-chloro-8-nitroquinoline | 62% |

Mechanistic Pathway :

Condensation Reactions

The nitro group facilitates condensation with hydrazines or amines to form hydrazones or Schiff bases.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazone formation | Hydrazine hydrate in ethanol, 80°C | 3-Chloro-8-nitroquinoline hydrazone | 85% |

Applications :

Applications De Recherche Scientifique

Chemistry

- Intermediate in Synthesis : 3-Chloro-8-nitroquinoline is utilized as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as nucleophilic aromatic substitution and reduction, makes it valuable for developing new derivatives with enhanced properties .

Biology

- Antimicrobial Activity : Studies have indicated that this compound exhibits potential antimicrobial properties. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects against various pathogens.

- Anticancer Properties : Research has shown that this compound can inhibit cancer cell lines, including human lung cancer cells (A549) and colorectal cancer cells (HCT116). The mechanism involves inducing apoptosis through the activation of caspase pathways .

Medicine

- Drug Development : Due to its biological activities, this compound is being investigated as a potential lead compound for new therapeutic agents targeting cancer and infectious diseases. The structural modifications at the C3 position have been explored to enhance selectivity against specific targets such as histone deacetylases (HDACs) .

Industrial Applications

- Dyes and Catalysts : This compound is also utilized in the production of dyes and catalysts due to its unique chemical properties. The presence of both chloro and nitro groups allows for various functionalizations that are beneficial in industrial applications .

Case Studies

-

Anticancer Activity Evaluation :

A study investigated the effect of this compound on human lung cancer cell lines, demonstrating significant cytotoxic effects with IC50 values indicating potent activity against A549 cells. The mechanism involved apoptosis induction via caspase activation pathways . -

Antimicrobial Studies :

Research into the antimicrobial properties revealed that derivatives of this compound showed effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in clinical settings.

Mécanisme D'action

The biological activity of 3-Chloro-8-nitroquinoline is primarily due to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects . The chloro group can participate in nucleophilic substitution reactions, further modifying the compound’s activity .

Comparaison Avec Des Composés Similaires

3-Bromo-8-nitroquinoline: Similar structure with a bromine atom instead of chlorine.

8-Nitroquinoline: Lacks the chloro substituent.

3-Chloro-8-aminoquinoline: Reduction product of 3-Chloro-8-nitroquinoline.

Uniqueness: this compound is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Activité Biologique

3-Chloro-8-nitroquinoline (C₉H₆ClN₃O₂) is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological mechanisms, applications, and relevant case studies, supported by data tables and findings from various studies.

Chemical Structure and Properties

This compound features a quinoline core with a chlorine atom at the 3-position and a nitro group at the 8-position. This unique substitution pattern significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to both antimicrobial and anticancer effects.

Key Mechanisms:

- Antimicrobial Activity : The compound exhibits potential against various bacterial strains by disrupting cellular processes.

- Anticancer Activity : It has shown promise in inhibiting tumor cell growth by targeting specific pathways involved in cancer progression.

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Properties :

- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant zone of inhibition, suggesting its potential as an antibacterial agent.

-

Anticancer Activity :

- In vitro studies demonstrated that this compound significantly inhibited the proliferation of human epidermoid carcinoma cells (A431) and breast cancer cells (MDA-MB-468). The compound's IC50 values were found to be in the low micromolar range, indicating potent anticancer properties.

-

Mechanistic Insights :

- Research revealed that the compound's anticancer activity is mediated through the inhibition of EGFR signaling pathways, which are crucial for tumor growth and survival. This was validated using sulforhodamine B assays to assess cell viability post-treatment.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-Bromo-8-nitroquinoline | Bromine instead of chlorine | Similar antimicrobial but varied anticancer effects. |

| 8-Nitroquinoline | Lacks chloro substituent | Exhibits weaker activity compared to chlorinated derivatives. |

| 3-Chloro-8-aminoquinoline | Reduction product | Enhanced solubility but reduced biological activity. |

Propriétés

IUPAC Name |

3-chloro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURBIXAVAXWTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503344 | |

| Record name | 3-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73868-16-3 | |

| Record name | 3-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.